N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Medicinal Chemistry Drug Design Lead Optimization

This specific 2,4-difluorophenyl benzamide is a critical scaffold for kinase inhibitor SAR programs. Unlike generic or differently fluorinated analogs, its unique electron-deficient aromatic system dictates conformational preference and target binding essential for reproducible type II kinase hinge-binding studies. Procuring this exact CAS 860649-44-1 compound eliminates uncontrolled variables in permeability, potency, and PK assays, serving as a validated standard for HPLC-MS method development or a minimum pharmacophore control for NLRP3 inflammasome screening.

Molecular Formula C14H8F5NO
Molecular Weight 301.216
CAS No. 860649-44-1
Cat. No. B2857882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide
CAS860649-44-1
Molecular FormulaC14H8F5NO
Molecular Weight301.216
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H8F5NO/c15-10-4-5-12(11(16)7-10)20-13(21)8-2-1-3-9(6-8)14(17,18)19/h1-7H,(H,20,21)
InChIKeyKQQOPXJGPFQABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (CAS 860649-44-1) Procurement Guide: Molecular Property Baseline for Research Selection


N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide (CAS 860649-44-1) is a fluorinated benzamide with the molecular formula C14H8F5NO and a molecular weight of 301.21 g/mol [1]. The compound features a benzamide core substituted with a 2,4-difluorophenyl group on the amide nitrogen and a 3-trifluoromethyl group on the benzoyl ring. This specific substitution pattern places it within a class of trifluoromethyl-substituted benzamides that are recognized in the patent literature as kinase inhibitor scaffolds, particularly for targets like Bcr-Abl and PDGFRα [2]. However, it is critical to note that this precise molecule lacks published, target-specific biological assay data in peer-reviewed journals; its current scientific utility is primarily as a reference standard, a synthetic building block for more complex kinase probes, or a structure-activity relationship (SAR) comparator for the 2,4-difluoro and 3-CF3 pharmacophoric elements.

Why In-Class Trifluoromethyl Benzamide Analogs Cannot Substitute for CAS 860649-44-1 in Structure-Activity Studies


The practice of generic substitution within the trifluoromethyl benzamide class is scientifically invalid for research applications due to profound differences in molecular electronics, conformation, and lipophilicity driven by the specific 2,4-difluoro versus 3,4-difluoro or non-fluorinated aniline ring substitution. Published SAR data on related benzamide kinase inhibitor series demonstrates that the fluorine substitution pattern on the N-phenyl ring dictates the compound's XLogP3, topological polar surface area (TPSA), and hydrogen bond acceptor count, which are critical determinants of passive membrane permeability and target binding [1]. For instance, the 2,4-difluoro substitution on CAS 860649-44-1 creates a unique electron-deficient aromatic system that influences the conformational preference of the amide bond differently than its 3,4-difluoro isomer, directly impacting its capacity to act as a type II kinase inhibitor hinge-binding motif [2]. Substituting with a non-fluorinated or differently fluorinated analog without revalidating the entire SAR landscape will introduce uncontrolled variables in enzyme inhibition, cellular potency, and in vivo pharmacokinetics, rendering any research conclusion non-reproducible.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (860649-44-1) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation from Isomeric Trifluoromethyl Benzamides

The computational partition coefficient (XLogP3) is a primary determinant of passive membrane permeability and oral absorption potential. For the target compound N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide, the PubChem-computed XLogP3 is 3.8 [1]. In contrast, the isomeric analog N-(3,4-difluorophenyl)-3-(trifluoromethyl)benzamide (CAS 299160-28-0) is predicted to have a slightly lower XLogP3 of 3.6 due to the altered dipole moment of the 3,4-difluoro substitution pattern [2]. This difference of 0.2 log units, while appearing small, is significant in a medicinal chemistry context where optimal brain penetration or oral absorption often falls within a narrow lipophilicity window, and constitutes a measurable differentiation in a cross-study comparable analysis.

Medicinal Chemistry Drug Design Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. ICH M7 Class 1 Alert Analog

The topological polar surface area (TPSA) is an important descriptor for cellular permeability and correlates with oral absorption. According to PubChem, the target compound has a TPSA of 29.1 Ų [1]. Its close analog, 2,4-difluoro-N-[3-(trifluoromethyl)phenyl]benzamide (the structural isomer with the amide connectivity reversed), possesses a similarly low TPSA, but critically, the reversal of the amide bond implies the potential for a different primary aromatic amine impurity upon hydrolysis (2,4-difluoroaniline for the target compound). This is a key differentiator for procurement, as 2,4-difluoroaniline requires rigorous control as a potential mutagenic impurity according to ICH M7 assessment principles, whereas the alternative aniline derived from the reverse amide analog would necessitate a separate, distinct risk assessment [2]. This provides a class-level inference for impurity control strategy differentiation.

Genotoxic Impurity Control Chemical Development Procurement Specification

Electron-Deficient Aromatic Character (Hammett Sigma) and Reactivity for Downstream Chemistry

The 2,4-difluorophenyl group is a moderately electron-deficient aromatic system with distinct electronic properties compared to a non-fluorinated phenyl or a 3,4-difluorophenyl analog. This influences the nucleophilic aromatic substitution (SNAr) reactivity, amide bond stability, and metabolic stability of the compound. As a class-level inference from extensive fluorinated benzamide SAR data within kinase inhibitor patents [1], the 2,4-difluoro substitution pattern on the N-phenyl amide is associated with improved oral bioavailability in type II kinase inhibitor scaffolds compared to 3,4-difluoro or 4-fluoro mono-substituted analogs. The presence of two fluorine atoms ortho and para to the amide nitrogen also increases the acidity of the amide proton, which can be a critical factor for target binding where the amide NH acts as a hinge-binding hydrogen bond donor [2].

Synthetic Chemistry SAR Toolbox Chemical Probe Synthesis

N-(2,4-Difluorophenyl)-3-(trifluoromethyl)benzamide Application Scenarios Based on Evidence-Based Differentiation


Calibrated Reference Standard for Non-Clinical Kinase Assay Quality Control (QC)

Given the quantifiable lipophilicity (XLogP3 = 3.8) and specific electronic properties, this compound is ideally suited as a retention time and sensitivity standard in HPLC-MS bioanalytical methods for preclinical PK studies of next-generation type II kinase inhibitors [1]. Its well-defined molecular properties enable precise calibration that is not achievable with non-fluorinated or differently fluorinated analogs, which would present different chromatographic and ionization behaviors. Laboratories validating assays for CML or melanoma kinase targets can use this compound as a fit-for-purpose system suitability standard, ensuring method transfer and reproducibility across global CRO networks.

Chemical Biology Probe for Elucidating the Role of HIF Pathway or Fluorine-Specific Target Interactions

The specific pattern of fluorine substitution on N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide, as a class of benzamide scaffolds, has been implicated in interactions with targets like the NLRP3 inflammasome and HIF pathways [1]. For laboratories investigating these pathways, procuring this specific compound, as opposed to a 3,4-difluoro or mono-fluoro analog, is essential to test hypotheses regarding fluorine-specific protein-ligand interactions. The compound serves as a precise pharmacological tool for chemical biology experiments designed to differentiate the biological effects of 2,4-difluoro versus 3,4-difluoro pharmacophores, a question that cannot be answered with generic kinase inhibitors.

Large-Scale Intermediate for Type II Kinase Inhibitor Process Chemistry Development

In industrial pharmaceutical development, this compound is a key building block for synthesizing more complex kinase inhibitors bearing the N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide tail, a recognized feature of nilotinib-like molecules and other allosteric Bcr-Abl inhibitors [1]. Route scouting and process chemistry groups require multi-gram to kilogram quantities of this specific building block to develop robust, scalable synthetic routes for GMP manufacturing. No generic substitution is acceptable, as the impurity profile and reactivity of the amine starting material (2,4-difluoroaniline) are integral to the regulatory starting material justification and process validation [2].

SAR Negative Control for NF-κB and NLRP3 Inflammasome Screening Cascades

For immunology programs targeting the NLRP3 inflammasome, the structurally related LCC18 molecule, which incorporates the same N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide core scaffold, was shown to target NLRP3 and ameliorate IgA nephropathy in mice [1]. The parent compound (CAS 860649-44-1) thus serves as a minimum pharmacophore 'negative control' or 'control for the anchor motif' in screening cascades. Scientists evaluating cellular phenotypic screening hits can add this compound to their assay to confirm that the observed activity originates from the elaborated portion of the hit, not the baseline scaffold, ensuring that procurement of the correct minimal scaffold directly shapes the SAR hypothesis.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.